N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. For similar compounds, reactions often involve nucleophilic substitution or cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including spectroscopic and computational methods .Scientific Research Applications
Synthesis and Structural Analysis
A foundational aspect of scientific research on compounds like N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves synthesis and structural analysis. For instance, studies have detailed cascade cyclization reactions to create complex [1,2,4]triazolo[4,3-a]quinazoline derivatives. These processes are vital for understanding the molecular framework and potential reactivity of such compounds. An example is a three-component condensation reaction that led to the synthesis of partially hydrogenated [1,2,4]triazolo[4,3-a]quinazoline derivatives, emphasizing the method's efficiency in generating structurally diverse compounds (Lipson et al., 2006).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structural motifs present in this compound have been explored for their biological activities. For example, derivatives of [1,2,4]triazolo[4,3-a]quinazoline have been synthesized and evaluated for their inotropic effects, demonstrating potential therapeutic benefits. Such studies underscore the potential for these compounds to serve as leads in drug discovery, with some derivatives showing promising activity in preclinical models (Ji-Yong Liu et al., 2009).
Anticancer Activity
Research into anticancer properties represents another critical application of these compounds. The design and synthesis of novel [1,2,4]triazolo[4,3-a]quinoline derivatives aimed at meeting structural requirements for anticancer activity have been reported. This includes the development of urea derivatives showing significant cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in oncology (B. N. Reddy et al., 2015).
Antimicrobial and Antibacterial Evaluation
The antimicrobial and antibacterial evaluations of novel [1,2,4]triazolo[4,3-a]quinazoline derivatives have been conducted, revealing some compounds with good potency against a range of bacteria and fungi. This research is vital for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (M. M. Gineinah, 2001).
Fluorescence and Material Science
Some [1,2,4]triazolo[4,3-a]quinazoline derivatives exhibit distinct fluorescence properties, making them of interest in material science and as potential fluorescent probes. The synthesis of these compounds and their photophysical properties have been studied, suggesting applications beyond medicinal chemistry, such as in sensing, imaging, and as materials with unique optical properties (Pingping Xue et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17(2)15-31-25(35)22-13-10-19(24(34)29-21-6-4-3-5-7-21)14-23(22)33-26(31)30-32(27(33)36)16-18-8-11-20(28)12-9-18/h8-14,17,21H,3-7,15-16H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKWKAAHOVHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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